molecular formula C9H10N2O4 B12935472 Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 62327-96-2

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12935472
CAS No.: 62327-96-2
M. Wt: 210.19 g/mol
InChI Key: JTTOQBDYYSUVBL-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce 2-hydroxy-1,2-dihydropyrimidine-5-carboxylate .

Scientific Research Applications

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and ethyl ester groups contribute to its versatility in synthetic applications and potential as a pharmacophore .

Properties

IUPAC Name

ethyl 6-acetyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-8(13)6-4-10-9(14)11-7(6)5(2)12/h4H,3H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTOQBDYYSUVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488825
Record name Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62327-96-2
Record name Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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